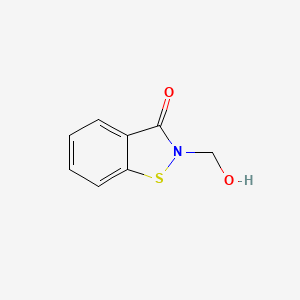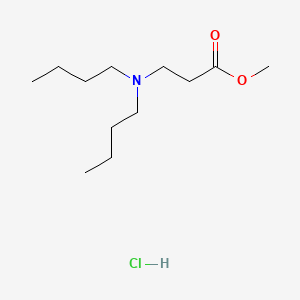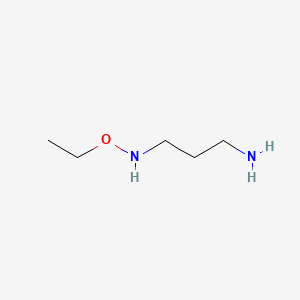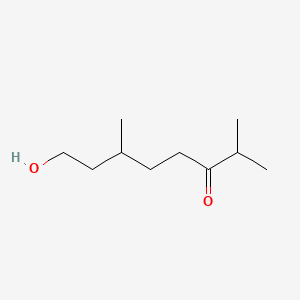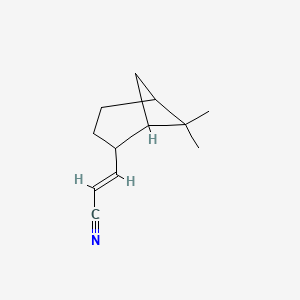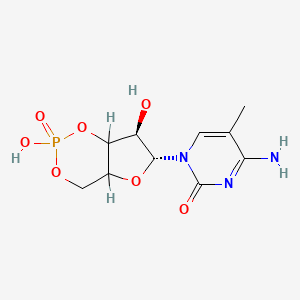
5-Methylcytidine 3',5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcytidine 3’,5’-cyclic monophosphate is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a significant role in various biological processes, including gene expression regulation and RNA stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 3’,5’-cyclic monophosphate involves the incorporation of 5-methylcytidine into RNA oligomers using phosphoramidite chemistry . This method includes post-synthetic C5-cytidine functionalization and enzymatic methods . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of 5-Methylcytidine 3’,5’-cyclic monophosphate is achieved through the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological processes and its stability in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include peroxotungstate for oxidation and specific enzymes for reduction and substitution . The reaction conditions vary depending on the desired modification and the specific application.
Major Products Formed
The major products formed from the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine . These products are crucial for understanding the compound’s role in gene expression regulation and RNA stability.
Scientific Research Applications
5-Methylcytidine 3’,5’-cyclic monophosphate has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 5-Methylcytidine 3’,5’-cyclic monophosphate involves its incorporation into RNA, where it influences RNA stability and gene expression . The compound interacts with specific enzymes and proteins that modify RNA, leading to changes in RNA structure and function . These interactions are crucial for the regulation of various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethylcytidine
- 5-Formylcytidine
- 5-Carboxycytidine
Uniqueness
5-Methylcytidine 3’,5’-cyclic monophosphate is unique due to its specific role in RNA modifications and its ability to influence gene expression regulation . Unlike other similar compounds, it has a distinct mechanism of action and specific applications in scientific research and industry .
Properties
CAS No. |
117309-87-2 |
|---|---|
Molecular Formula |
C10H14N3O7P |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N3O7P/c1-4-2-13(10(15)12-8(4)11)9-6(14)7-5(19-9)3-18-21(16,17)20-7/h2,5-7,9,14H,3H2,1H3,(H,16,17)(H2,11,12,15)/t5?,6-,7?,9-/m1/s1 |
InChI Key |
GLSXTZUEAMDDQV-MFWQPVBSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


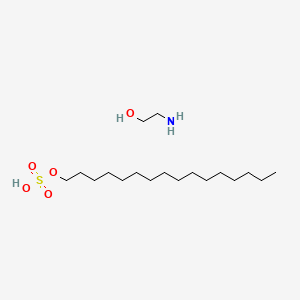

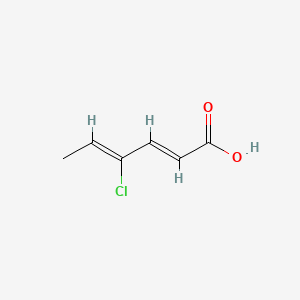
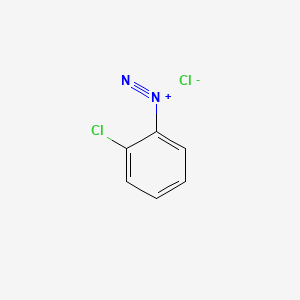
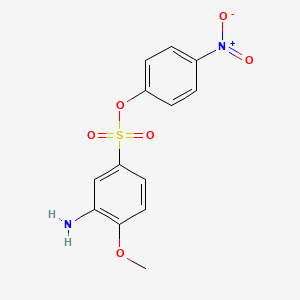
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)


